(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a thiazole ring, a benzoyl group, and a carboxylate ester, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms[_{{{CITATION{{{_1{(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzod .... The reaction conditions often require the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of catalysts can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can introduce new substituents onto the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the core structure.
Scientific Research Applications
This compound has found applications in several scientific fields:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and interactions.
Medicine: : Potential therapeutic uses are being explored, particularly in the development of new drugs.
Industry: : Its unique properties make it valuable in the creation of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, (Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate stands out due to its unique structure and reactivity. Similar compounds might include other thiazole derivatives or benzoyl-containing molecules, but the presence of the difluorobenzoyl group and the specific arrangement of atoms in this compound make it distinct.
List of Similar Compounds
Thiazole derivatives
Benzoyl-containing molecules
Fluorinated aromatic esters
Properties
IUPAC Name |
methyl 2-(2,6-difluorobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S/c1-21-12-7-6-9(16(23)24-2)8-13(12)25-17(21)20-15(22)14-10(18)4-3-5-11(14)19/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZDICUIHRZOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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